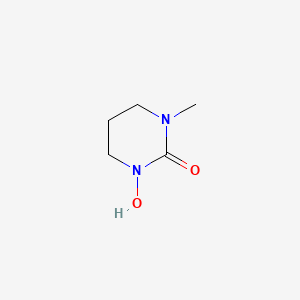
1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The tetrahydro-1-hydroxy-3-methyl- derivative indicates that the ring is partially saturated, with a hydroxyl group at position 1 and a methyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a β-ketoester with an aldehyde and urea or thiourea under acidic conditions can lead to the formation of the desired pyrimidinone derivative.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a scaffold for the development of biologically active compounds with potential therapeutic properties.
Medicine: The compound and its derivatives may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer effects.
Industry: It can be used in the development of functional materials, such as dyes, catalysts, and polymers.
Mechanism of Action
The mechanism of action of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- depends on its specific application and the molecular targets involvedFor example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure .
Comparison with Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can be compared with other similar compounds, such as:
Dihydropyrimidin-2(1H)-ones: These compounds share a similar pyrimidinone core but differ in the degree of saturation and the presence of additional functional groups.
The uniqueness of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
63656-08-6 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-6-3-2-4-7(9)5(6)8/h9H,2-4H2,1H3 |
InChI Key |
FLGGILXVWWRPRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)
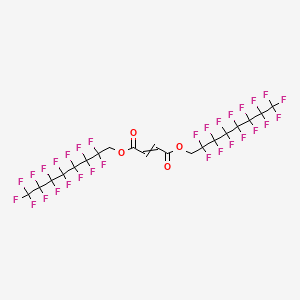
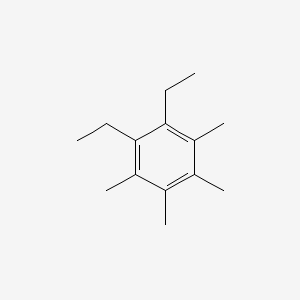

![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
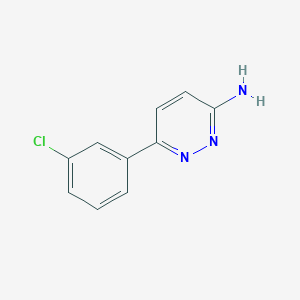
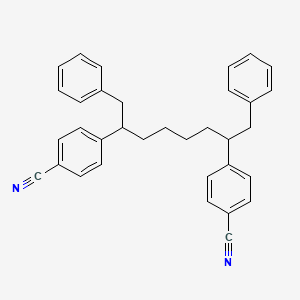
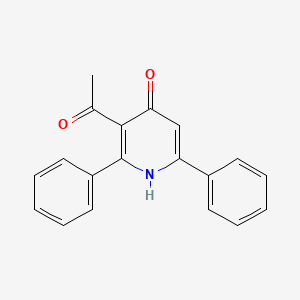
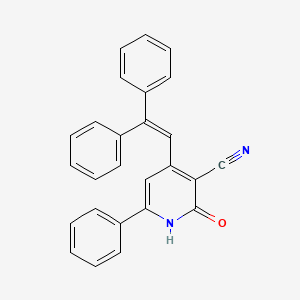
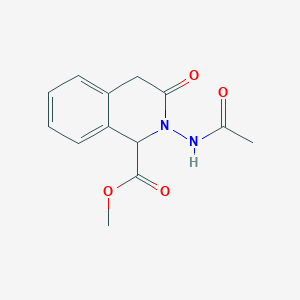
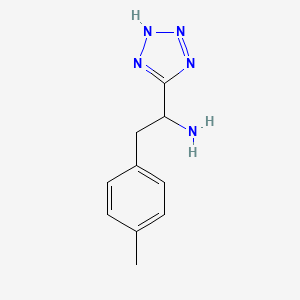
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)

